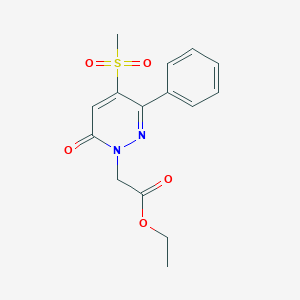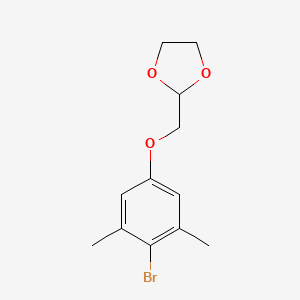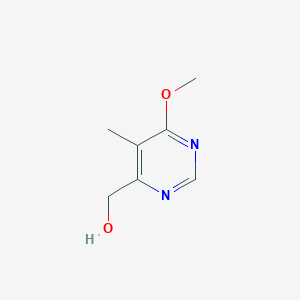
5,6-Dichloro-2-cyclopropylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dichloro-2-cyclopropylnicotinonitrile: is a chemical compound with the molecular formula C9H6Cl2N2 and a molecular weight of 213.06 g/mol . It is a derivative of nicotinonitrile, characterized by the presence of two chlorine atoms at the 5th and 6th positions and a cyclopropyl group at the 2nd position of the pyridine ring . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-2-cyclopropylnicotinonitrile typically involves the chlorination of 2-cyclopropylnicotinonitrile. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and advanced chlorination techniques ensures efficient production with minimal by-products. Safety measures are implemented to handle the hazardous nature of chlorine gas .
Analyse Des Réactions Chimiques
Types of Reactions: 5,6-Dichloro-2-cyclopropylnicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: The cyclopropyl group can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted nicotinonitriles.
Oxidation Products: Corresponding oxides or carboxylic acids.
Reduction Products: Amines or other reduced derivatives.
Applications De Recherche Scientifique
Chemistry: 5,6-Dichloro-2-cyclopropylnicotinonitrile is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical compounds through various reactions .
Biology and Medicine: In biological research, this compound is used to study the effects of chlorinated nicotinonitriles on cellular processes.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its reactivity makes it a valuable intermediate in the synthesis of complex molecules .
Mécanisme D'action
The mechanism of action of 5,6-Dichloro-2-cyclopropylnicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound it interacts with .
Comparaison Avec Des Composés Similaires
5,6-Dichloro-2-cyclopropylpyridine: Similar structure but lacks the nitrile group.
2-Cyclopropylnicotinonitrile: Lacks the chlorine atoms at the 5th and 6th positions.
5,6-Dichloronicotinonitrile: Lacks the cyclopropyl group.
Uniqueness: 5,6-Dichloro-2-cyclopropylnicotinonitrile is unique due to the combination of chlorine atoms and a cyclopropyl group on the nicotinonitrile scaffold. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H6Cl2N2 |
|---|---|
Poids moléculaire |
213.06 g/mol |
Nom IUPAC |
5,6-dichloro-2-cyclopropylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H6Cl2N2/c10-7-3-6(4-12)8(5-1-2-5)13-9(7)11/h3,5H,1-2H2 |
Clé InChI |
JACXUHDZCZGYLS-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC(=C(C=C2C#N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11785103.png)

![3-Chloro-N-cyclohexyl-N-(2-((2-methyl-5-nitrophenyl)amino)-2-oxoethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11785124.png)

![Ethyl 6-methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11785129.png)
![N-Allyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11785136.png)

![5-Methylthieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B11785151.png)


